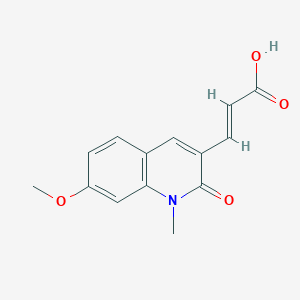

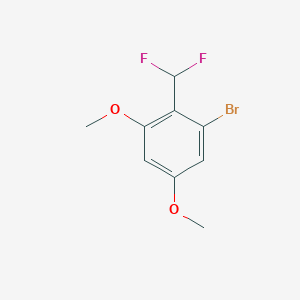

(2E)-3-(7-methoxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(7-methoxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid, also known as MMPE, is an organic compound that has been used in scientific research for many years. MMPE is a type of quinoline derivative, which is an aromatic heterocyclic compound that is composed of a ring of six carbon atoms and two nitrogen atoms. MMPE is a colorless, odorless, and water soluble compound that has a wide range of applications in scientific research.

Scientific Research Applications

Conjugate Addition and Asymmetric Synthesis

One study demonstrates the use of conjugate addition in the asymmetric synthesis of tetrahydroquinoline alkaloids, showcasing a methodology that could potentially apply to derivatives of the specified compound for the synthesis of bioactive molecules (Bentley et al., 2011).

Tubulin Polymerization Inhibition

Research into methoxy-substituted 3-formyl-2-phenylindoles, which are structurally related to the compound , has shown that they inhibit tubulin polymerization, a process critical for cell division and a target for cancer therapeutics. This suggests potential applications in cancer research (Gastpar et al., 1998).

Quantum Entanglement for Cancer Diagnosis

A study explored the interaction between a moving nano molecule related to the compound and a two-mode field, with applications in diagnosing human cancer cells, tissues, and tumors through quantum entanglement dynamics (Alireza et al., 2019).

Synthesis of Key Intermediates

Research has been conducted on improving the synthetic route to create key intermediates for the synthesis of β-benzamido TACE inhibitors, demonstrating the compound's relevance in the synthesis of pharmaceutical intermediates (Xing, 2009).

Modification and Detoxification by Bacteria

A study illustrated the ability of environmental and pathogenic bacteria to transform and detoxify 2-Heptyl-4-hydroxyquinoline N-oxide, a structurally related compound, shedding light on microbial interactions and potential environmental detoxification mechanisms (Thierbach et al., 2017).

properties

IUPAC Name |

(E)-3-(7-methoxy-1-methyl-2-oxoquinolin-3-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-15-12-8-11(19-2)5-3-9(12)7-10(14(15)18)4-6-13(16)17/h3-8H,1-2H3,(H,16,17)/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKYKJSKOLSICI-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)OC)C=C(C1=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=CC(=C2)OC)C=C(C1=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(7-methoxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2821614.png)

![3-chloro-5-(trifluoromethyl)-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminopyridine-2-carboximidamide](/img/structure/B2821615.png)

![1-Nitro-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B2821619.png)

![3-Chloro-5-methoxy-N-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2821623.png)

![(E)-methyl 2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2821630.png)

![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2821631.png)

![4-fluoro-N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2821633.png)

![3-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2821635.png)

![S-((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl) ethanethioate](/img/structure/B2821636.png)